molecular formula C11H15NO2 B13604530 2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one

2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one

Cat. No.: B13604530
M. Wt: 193.24 g/mol
InChI Key: VCILRLYLFYPPGR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylpropanone, featuring an amino group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 2-methoxy-5-methyl-β-nitrostyrene.

    Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-methoxyphenyl)propan-1-one
  • 2-Amino-1-(4-methoxyphenyl)propan-1-one
  • 2-Amino-1-(2-hydroxy-5-methylphenyl)propan-1-one

Uniqueness

2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-one is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-1-(2-methoxy-5-methylphenyl)propan-1-one

InChI

InChI=1S/C11H15NO2/c1-7-4-5-10(14-3)9(6-7)11(13)8(2)12/h4-6,8H,12H2,1-3H3

InChI Key

VCILRLYLFYPPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C(C)N

Origin of Product

United States

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